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molecular formula C11H17NO2 B8399098 6-Methoxy-5-neopentylpyridin-3-ol

6-Methoxy-5-neopentylpyridin-3-ol

Cat. No. B8399098
M. Wt: 195.26 g/mol
InChI Key: XOZYEHTVSFBZKD-UHFFFAOYSA-N
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Patent
US09382188B2

Procedure details

Under an argon atmosphere, to a solution of 5-bromo-2-methoxy-3-neopentylpyridine (4.38 g) in THF (40 mL) was added a 1.6 M solution of n-butyllithium in hexane (12.7 mL) at −78° C., and the mixture was stirred for 5 min. Trimethoxyborane (2.31 mL) was added at −78° C., and the mixture was stirred at room temperature for 14 hr. 8N Aqueous sodium hydroxide solution (2.54 mL) and 38% aqueous hydrogen peroxide (5.20 mL) were added to the reaction mixture at 0° C., and the mixture was stirred at room temperature for 5 hr. To the reaction mixture was added saturated aqueous sodium thiosulfate solution at 0° C., and the mixture was neutralized with 2N hydrochloric acid (23.4 mL). The reaction mixture was extracted with ethyl acetate, and the extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.56 g) as a white solid.
Name
5-bromo-2-methoxy-3-neopentylpyridine
Quantity
4.38 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Three
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23.4 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C([Li])CCC.C[O:21]B(OC)OC.[OH-].[Na+].OO.S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>C1COCC1.CCCCCC>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([OH:21])=[CH:3][C:4]=1[CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12] |f:3.4,6.7.8|

Inputs

Step One
Name
5-bromo-2-methoxy-3-neopentylpyridine
Quantity
4.38 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)CC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12.7 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2.31 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
2.54 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.2 mL
Type
reactant
Smiles
OO
Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
23.4 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 14 hr
Duration
14 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=C(C=C(C=N1)O)CC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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